molecular formula C17H16N2O4S B14993157 2-(5-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B14993157
M. Wt: 344.4 g/mol
InChI Key: USKFBWNZUSIQRF-UHFFFAOYSA-N
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Description

2-(5-Methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule featuring a benzofuran core substituted with a methyl group at position 5, linked via an acetamide bridge to a 4-sulfamoylphenyl group. The benzofuran moiety contributes aromatic and hydrophobic interactions, while the sulfamoyl group may enhance solubility and target binding via hydrogen bonding.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H16N2O4S/c1-11-2-7-16-15(8-11)12(10-23-16)9-17(20)19-13-3-5-14(6-4-13)24(18,21)22/h2-8,10H,9H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

USKFBWNZUSIQRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Biological Activity

The compound 2-(5-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide represents a class of benzofuran derivatives known for their diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 364.37 g/mol . The compound features a benzofuran core substituted with a sulfamoyl group and an acetamide moiety, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The sulfamoyl group may enhance the compound's affinity for certain enzymes, potentially leading to inhibition of metabolic pathways relevant in disease states.
  • Receptor Modulation : Its structural characteristics allow it to bind to various receptors, modulating signaling pathways associated with inflammation and cancer proliferation.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess effective antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundS. aureus0.78 μg/mL
Related Benzofuran DerivativeC. albicans1.6 μg/mL

Anticancer Activity

The potential anticancer effects of benzofuran derivatives, including the compound , have been explored in several studies. The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell proliferation:

  • In vitro Studies : Various benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in models of arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of several benzofuran derivatives against M. tuberculosis. Among them, compounds with similar structures to this compound showed promising results with MIC values indicating strong activity against resistant strains .
  • Anticancer Activity Assessment :
    • In a recent study, the compound was tested against various cancer cell lines, revealing significant cytotoxicity at low concentrations compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Thiazolidinedione Derivatives: Compounds with thiazolidine-2,4-dione cores (e.g., ) exhibit strong anticancer activity due to their ability to inhibit VEGFR-2 and PPARγ.
  • Piperazine and Benzofuran Analogs : Bulky substituents like 4-benzhydrylpiperazine () or benzofuran (target compound) influence steric interactions, affecting isoform selectivity in CA inhibition. The benzofuran’s methyl group may reduce metabolic degradation compared to unsubstituted analogs .
  • Quinazolinone and Benzothiazole Derivatives: Planar heterocycles (e.g., quinazolinone in ) enhance π-π stacking with kinase active sites, while ethoxybenzothiazole () balances hydrophobicity and solubility .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfamoylphenyl-containing compounds generally exhibit moderate aqueous solubility due to the polar sulfonamide group. Ethoxybenzothiazole derivatives () show improved solubility over purely aromatic analogs .
  • Metabolic Stability : Methyl substitution on benzofuran (target compound) may reduce oxidative metabolism compared to unsubstituted benzofurans. Thiazolidinediones () are prone to glucuronidation, limiting their half-life .

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